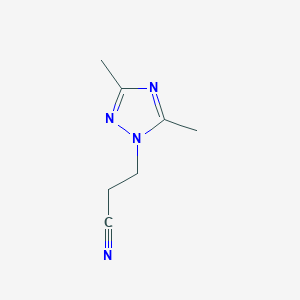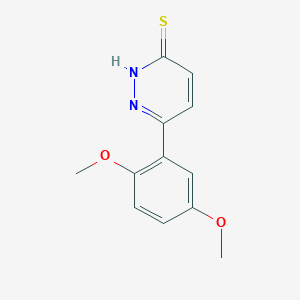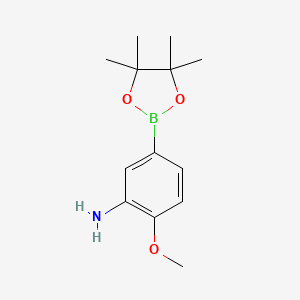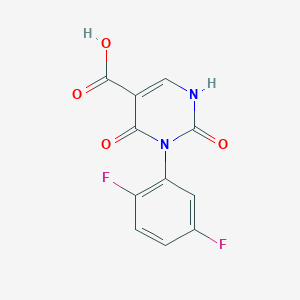
3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Descripción general
Descripción
The compound “2,5-Difluorophenylboronic acid” is a useful reagent for the preparation of potent and selective sphingosine phosphate receptor antagonists that functions as therapeutic agents for the treatment of influenza infections .
Molecular Structure Analysis
The molecular structure of “2,5-Difluorophenylboronic acid” is represented by the linear formula F2C6H3B(OH)2 . The molecular weight is 157.91 .
Physical And Chemical Properties Analysis
The compound “2,5-Difluorophenylboronic acid” has a melting point of 105-110 °C (lit.) . It is soluble in methanol .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research on the synthesis and pharmacological properties of derivatives of tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid shows the potential for creating compounds with strong analgesic activity. This highlights the importance of structural modifications in developing therapeutically relevant molecules (Śladowska et al., 1999).
- Studies on supramolecular associations in proton-transfer adducts involving benzamidinium cations and uracil derivatives, including 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reveal complex hydrogen bonding patterns that could inform the design of molecular recognition systems and crystal engineering (Portalone, 2010).
Biological Activity and Applications
- The title compound, belonging to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, has been studied for its biological activity spectrum. These compounds' crystal packing and intermolecular interactions could offer insights into their bioactive properties and potential therapeutic applications (Nizam Mohideen et al., 2008).
Fluorescent Properties and Coordination Chemistry
- Research into lead(II) complexes with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showcases different topologies and fluorescent properties, suggesting potential applications in materials science and sensor development (Chen et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2,5-difluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O4/c12-5-1-2-7(13)8(3-5)15-9(16)6(10(17)18)4-14-11(15)19/h1-4H,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBDMVLQGXVHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C(=O)C(=CNC2=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



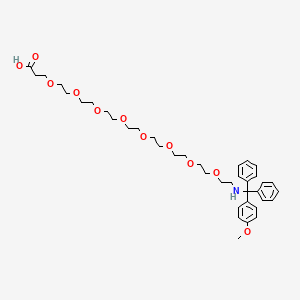

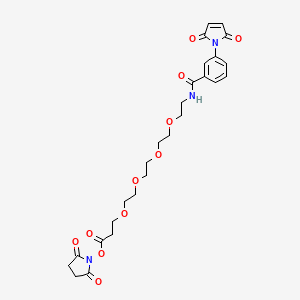
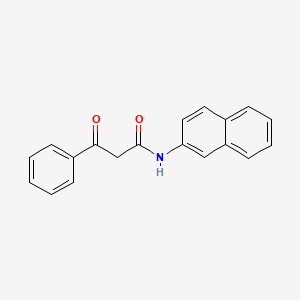
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)
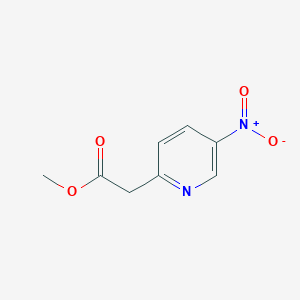
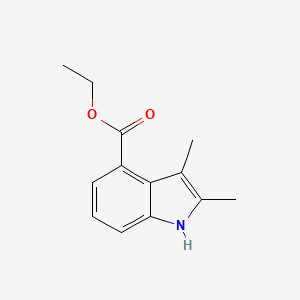
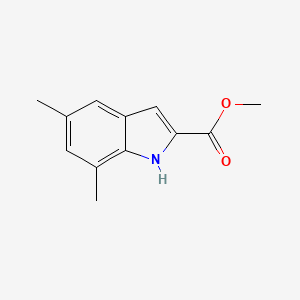

![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)
![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)
